Gibberellin A(24)
Gibberellin A(24)
Gibberellin A24 is a C20-gibberellin that consists of a tetracyclic skeleton bearing two carboxy and a formyl group. It has a role as a plant metabolite. It is a dicarboxylic acid, an aldehyde and a C20-gibberellin. It is a conjugate acid of a gibberellin A24(2-).
Gibberellin A24 is a natural product found in Fusarium fujikuroi, Dioscorea oppositifolia, and other organisms with data available.
Gibberellin A24 is a natural product found in Fusarium fujikuroi, Dioscorea oppositifolia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
19427-32-8
VCID:
VC21074985
InChI:
InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1
SMILES:
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O
Molecular Formula:
C20H26O5
Molecular Weight:
346.4 g/mol
Gibberellin A(24)
CAS No.: 19427-32-8
Cat. No.: VC21074985
Molecular Formula: C20H26O5
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gibberellin A24 is a C20-gibberellin that consists of a tetracyclic skeleton bearing two carboxy and a formyl group. It has a role as a plant metabolite. It is a dicarboxylic acid, an aldehyde and a C20-gibberellin. It is a conjugate acid of a gibberellin A24(2-). Gibberellin A24 is a natural product found in Fusarium fujikuroi, Dioscorea oppositifolia, and other organisms with data available. |
|---|---|
| CAS No. | 19427-32-8 |
| Molecular Formula | C20H26O5 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
| Standard InChI Key | QQRSSHFHXYSOMF-CXXOJBQZSA-N |
| Isomeric SMILES | C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O |
| SMILES | CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O |
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